molecular formula C29H29N3O2 B3766772 N-[2-(3-methoxyphenyl)phenyl]-1-(quinolin-5-ylmethyl)piperidine-4-carboxamide

N-[2-(3-methoxyphenyl)phenyl]-1-(quinolin-5-ylmethyl)piperidine-4-carboxamide

Cat. No.: B3766772
M. Wt: 451.6 g/mol
InChI Key: FKRNIRTWJYYZHV-UHFFFAOYSA-N
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Description

N-[2-(3-methoxyphenyl)phenyl]-1-(quinolin-5-ylmethyl)piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a quinoline moiety, and a methoxyphenyl group

Properties

IUPAC Name

N-[2-(3-methoxyphenyl)phenyl]-1-(quinolin-5-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N3O2/c1-34-24-9-4-7-22(19-24)25-10-2-3-12-28(25)31-29(33)21-14-17-32(18-15-21)20-23-8-5-13-27-26(23)11-6-16-30-27/h2-13,16,19,21H,14-15,17-18,20H2,1H3,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKRNIRTWJYYZHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=CC=C2NC(=O)C3CCN(CC3)CC4=C5C=CC=NC5=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-methoxyphenyl)phenyl]-1-(quinolin-5-ylmethyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the quinoline moiety and the methoxyphenyl group. The final step usually involves the formation of the carboxamide linkage under specific reaction conditions such as the use of coupling reagents and catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-methoxyphenyl)phenyl]-1-(quinolin-5-ylmethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce various piperidine derivatives.

Scientific Research Applications

N-[2-(3-methoxyphenyl)phenyl]-1-(quinolin-5-ylmethyl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its interaction with specific biological targets.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(3-methoxyphenyl)phenyl]-1-(quinolin-5-ylmethyl)piperidine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting a particular enzyme in a disease pathway.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3-methoxyphenyl)phenyl]-1-(quinolin-5-ylmethyl)piperidine-4-carboxamide analogs: Compounds with similar structures but different substituents on the piperidine or quinoline rings.

    Quinoline derivatives: Compounds containing the quinoline moiety, which are known for their diverse biological activities.

    Piperidine derivatives: Compounds featuring the piperidine ring, commonly used in medicinal chemistry.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[2-(3-methoxyphenyl)phenyl]-1-(quinolin-5-ylmethyl)piperidine-4-carboxamide
Reactant of Route 2
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N-[2-(3-methoxyphenyl)phenyl]-1-(quinolin-5-ylmethyl)piperidine-4-carboxamide

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